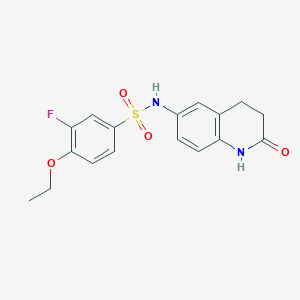

4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydroquinolinone core linked to a substituted benzene ring. The molecule features a 4-ethoxy group and a 3-fluoro substituent on the benzene ring, along with a sulfonamide bridge connecting it to the tetrahydroquinolinone moiety. Sulfonamides are well-known for their diverse biological activities, including applications in pharmaceuticals (e.g., enzyme inhibition) and agrochemicals (e.g., herbicidal action) .

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c1-2-24-16-7-5-13(10-14(16)18)25(22,23)20-12-4-6-15-11(9-12)3-8-17(21)19-15/h4-7,9-10,20H,2-3,8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAORMBDLXQQQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonamide group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.

Fluorination and ethoxylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoline moiety can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Sulfonylurea Herbicides

Sulfonylurea herbicides, such as ethametsulfuron methyl, triflusulfuron methyl ester, and metsulfuron methyl, share the sulfonamide functional group but differ in their core structures and substituents (Table 1). These compounds inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis.

Table 1: Structural and Functional Comparison with Sulfonylurea Herbicides

Key Observations :

- Core Structure: The tetrahydroquinolinone core in the target compound contrasts with the triazine rings in sulfonylurea herbicides. This difference likely alters binding interactions with biological targets.

- Substituent Effects : The 4-ethoxy group in the target compound is shared with ethametsulfuron methyl, but the addition of a 3-fluoro substituent may enhance electronegativity and metabolic stability compared to methyl or trifluoroethoxy groups in analogues .

- Application: While sulfonylurea herbicides target ALS in plants, the tetrahydroquinolinone moiety in the target compound is more commonly associated with pharmaceutical applications (e.g., kinase inhibition), suggesting divergent biological pathways.

Functional Group Analysis and Physicochemical Properties

- Sulfonamide Bridge : Present in all compared compounds, this group facilitates hydrogen bonding and is critical for bioactivity.

- Fluorine vs. Methyl/Trifluoroethoxy : The 3-fluoro substituent in the target compound may improve membrane permeability and oxidative stability compared to bulkier groups like trifluoroethoxy .

- Ethoxy Group : The 4-ethoxy substituent balances lipophilicity and solubility, a feature shared with ethametsulfuron methyl but absent in metsulfuron methyl (4-methoxy).

Lumping Strategy Considerations

The lumping strategy groups compounds with similar structures and reactivity . However, the unique tetrahydroquinolinone core and fluorine substituent in the target compound likely exclude it from being lumped with triazine-based sulfonamides. This structural uniqueness implies distinct degradation pathways and environmental behavior compared to herbicides like ethametsulfuron methyl .

Research Findings and Implications

- Bioactivity: The target compound’s tetrahydroquinolinone core may confer affinity toward mammalian enzymes (e.g., kinases or proteases), unlike ALS inhibition in sulfonylurea herbicides.

- Stability: The 3-fluoro group could reduce metabolic degradation, enhancing half-life in biological systems compared to non-fluorinated analogues.

Biological Activity

4-Ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 351.39 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO and ethanol |

| Functional Groups | Ethoxy, Fluoro, Sulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and possess antimicrobial properties.

Key Mechanisms:

- Enzyme Inhibition: The sulfonamide moiety may inhibit carbonic anhydrase or similar enzymes.

- Cell Cycle Arrest: It has been shown to induce cell cycle arrest in various cancer cell lines.

- Apoptosis Induction: The compound can trigger programmed cell death through mitochondrial pathways.

Antimicrobial Activity

Research indicates that derivatives of compounds containing sulfonamide groups exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific organism.

Case Studies and Research Findings

-

Anticancer Activity:

- A study conducted on pancreatic cancer cells (MIA PaCa-2) demonstrated that related sulfonamide compounds significantly inhibited cell growth with IC50 values as low as 0.58 µM when tested under glucose-deprived conditions .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the sulfonamide group could enhance potency against specific cancer types .

- Antimicrobial Studies:

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated; however, preliminary data suggest favorable absorption characteristics when administered orally. The presence of the ethoxy group may enhance lipophilicity, potentially improving bioavailability.

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | Estimated around 15% |

| Half-life | Not determined |

| Metabolism | Hepatic metabolism expected |

Q & A

Basic: What are the standard synthetic routes and critical reaction conditions for preparing 4-ethoxy-3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

Methodological Answer:

The synthesis typically involves sulfonylation of the tetrahydroquinolin-6-amine precursor with a substituted benzene sulfonyl chloride. Intramolecular cyclization under reflux conditions (e.g., using DMF as a solvent at 100–120°C) is critical for forming the tetrahydroquinoline scaffold . Key reaction parameters include stoichiometric control of the sulfonyl chloride, temperature modulation to avoid side reactions, and purification via column chromatography. Characterization via / NMR and HRMS ensures structural fidelity .

Basic: Which spectroscopic techniques are essential for confirming the structure of this sulfonamide?

Methodological Answer:

A multi-technique approach is required:

- NMR : Identifies protons on the ethoxy, fluoro-substituted benzene, and tetrahydroquinoline moieties (e.g., δ 1.3–1.5 ppm for ethoxy CH) .

- NMR : Confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO-N, ~55 ppm) groups .

- HRMS : Validates molecular weight (e.g., [M+H] with <2 ppm error) .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm) .

Advanced: How can intramolecular cyclization be optimized to improve purity and yield?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl) can accelerate cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency versus THF .

- Temperature Gradients : Stepwise heating (80°C → 120°C) minimizes decomposition.

- In Situ Monitoring : TLC or HPLC tracks intermediate formation to adjust reaction times .

Advanced: How should researchers resolve discrepancies between NMR and HRMS data during characterization?

Methodological Answer:

Contradictions may arise from impurities or tautomerism. Steps include:

- Repetitive Purification : Re-crystallization or HPLC to isolate the target compound .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns ambiguous peaks .

- Isotopic Pattern Analysis (HRMS) : Verifies molecular formula against theoretical values .

- Comparative Analysis : Cross-reference with analogous sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) .

Basic: What in vitro models are suitable for initial pharmacological screening?

Methodological Answer:

- Antimicrobial Activity : Use standardized MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) for anti-inflammatory potential via fluorometric assays .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced: How can mechanistic studies elucidate the biological action of this sulfonamide?

Methodological Answer:

- Kinetic Studies : Measure enzyme inhibition constants (K) using Lineweaver-Burk plots .

- Molecular Docking : Simulate binding interactions with targets (e.g., COX-2 active site) using software like AutoDock .

- Metabolic Profiling : LC-MS/MS identifies metabolites in hepatic microsomes to map biotransformation pathways .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C .

- HPLC-UV/PDA : Monitor degradation products and quantify stability (% remaining) .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds .

Advanced: How can computational modeling complement experimental data in predicting bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.